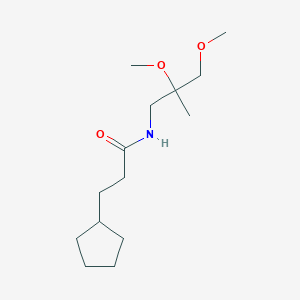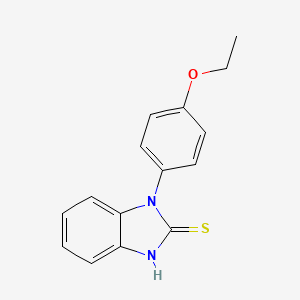![molecular formula C18H16ClNOS B2513720 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chlorobenzamide CAS No. 2034297-56-6](/img/structure/B2513720.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chlorobenzamide” is a chemical compound that belongs to a class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
The synthesis of thiophene derivatives involves various chemical reactions. For instance, the synthesis of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives was reported, where the influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied . The most promising analogue displayed micromolar affinity .Scientific Research Applications
Synthesis and Biological Activities
- Benzo[b]thiophene derivatives are pivotal in synthetic medicinal chemistry due to their pharmacological properties. New derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles have been synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, displaying potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Sridhar Pai, 2010).
Antiproliferative Activity Against Cancer Cells
- Hydroxyl-containing benzo[b]thiophene analogs showed selective antiproliferative activity against laryngeal cancer cells. These compounds enhance antioxidant enzyme activity, reduce ROS production, and stimulate apoptosis by increasing the BAX/BCL-2 ratio and activating the caspase cascade (Haridevamuthu et al., 2023).
Herbicide Applications
- Benzamides, specifically N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as herbicidally active substances with potential utility in agriculture. These compounds are effective on annual and perennial grasses and could be useful for forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Material Science Applications
- The study of benzo[b]thiophen-3-ylacetonitriles and 3-(phenylsulfonylmethyl)benzo[b]thiophenes has revealed their capacity to react with nitrobenzene derivatives to form benzothieno[2,3-b]quinolines, highlighting their potential in synthesizing materials with specific electronic properties (Nowacki & Wojciechowski, 2017).
Photochromic Properties
- Benzo[b]thiophen-3-yl ethene derivatives have shown thermally irreversible and fatigue-resistant photochromic properties. These compounds undergo reversible photocyclization, producing colored closed-ring forms that are stable at high temperatures. This property is particularly interesting for applications in photochromic materials and devices (Uchida, Nakayama, & Irie, 1990).
Mechanism of Action
Target of Action
The primary target of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-chlorobenzamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-chlorobenzamide interacts with its target, the 5-HT1A serotonin receptors, by binding to these receptors . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The compound displays micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
The interaction of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-chlorobenzamide with the 5-HT1A serotonin receptors can affect the serotoninergic system . This system is involved in numerous biochemical pathways that regulate various physiological functions.
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNOS/c1-12(20-18(21)15-7-2-4-8-16(15)19)10-13-11-22-17-9-5-3-6-14(13)17/h2-9,11-12H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSHXCJBYBGIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate](/img/structure/B2513638.png)
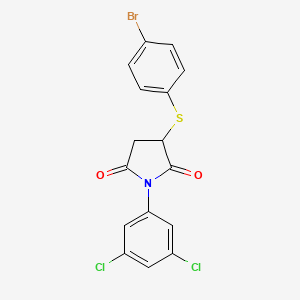
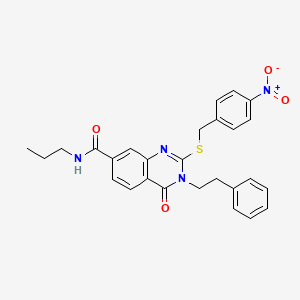
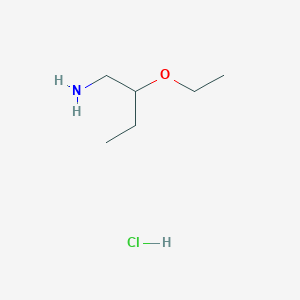
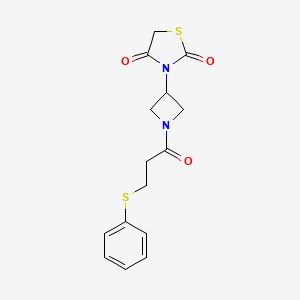
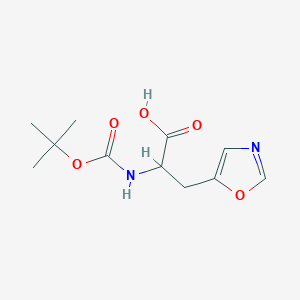

![methyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2513650.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2513654.png)

![2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/structure/B2513657.png)
![(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2513658.png)
